3-(3,4-dihydroxyphenyl)-N'-(3,4-dimethoxybenzylidene)propanohydrazide
Overview
Description
3-(3,4-dihydroxyphenyl)-N'-(3,4-dimethoxybenzylidene)propanohydrazide, also known as DPPH, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DPPH is a hydrazide derivative of curcumin, a natural compound found in turmeric.
Mechanism of Action
3-(3,4-dihydroxyphenyl)-N'-(3,4-dimethoxybenzylidene)propanohydrazide exerts its antioxidant activity by scavenging free radicals and reactive oxygen species (ROS). It also inhibits lipid peroxidation and protects cells from oxidative damage. This compound has been found to modulate various signaling pathways involved in inflammation and cancer, including NF-κB, MAPK, and PI3K/Akt.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells and induce apoptosis. This compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-(3,4-dihydroxyphenyl)-N'-(3,4-dimethoxybenzylidene)propanohydrazide in lab experiments is its ease of synthesis and purification. This compound is also relatively stable and can be stored for long periods of time. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can limit its application in certain experiments.
Future Directions
There are several potential future directions for the study of 3-(3,4-dihydroxyphenyl)-N'-(3,4-dimethoxybenzylidene)propanohydrazide. One area of interest is the development of this compound-based probes for the detection of free radicals and ROS in biological systems. Another area of interest is the investigation of the potential of this compound as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. Finally, the development of novel synthetic analogs of this compound with improved properties and efficacy is also an area of potential future research.
Scientific Research Applications
3-(3,4-dihydroxyphenyl)-N'-(3,4-dimethoxybenzylidene)propanohydrazide has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties. This compound has also been used as a probe for the detection of free radicals in biological systems.
properties
IUPAC Name |
3-(3,4-dihydroxyphenyl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-24-16-7-4-13(10-17(16)25-2)11-19-20-18(23)8-5-12-3-6-14(21)15(22)9-12/h3-4,6-7,9-11,21-22H,5,8H2,1-2H3,(H,20,23)/b19-11+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHBUOUUIUGCHK-YBFXNURJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CCC2=CC(=C(C=C2)O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CCC2=CC(=C(C=C2)O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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